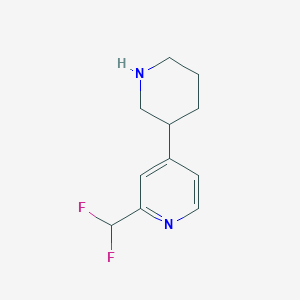
2-(Difluoromethyl)-4-(3-piperidyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-4-(3-piperidyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a difluoromethyl group at the second position and a piperidyl group at the fourth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-(3-piperidyl)pyridine typically involves the reaction of 2-chloropyridine with difluoromethylating agents and piperidine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-4-(3-piperidyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base and a suitable solvent.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of methyl-substituted pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-4-(3-piperidyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-4-(3-piperidyl)pyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The piperidyl group can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethyl)-4-(3-piperidyl)pyridine can be compared with other pyridine derivatives such as:
2-(Trifluoromethyl)-4-(3-piperidyl)pyridine: Similar structure but with a trifluoromethyl group, which can affect its reactivity and biological activity.
2-(Difluoromethyl)-4-(3-morpholinyl)pyridine: Contains a morpholine ring instead of a piperidine ring, leading to different chemical and biological properties.
2-(Difluoromethyl)-4-(3-pyrrolidinyl)pyridine: Contains a pyrrolidine ring, which can influence its pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C11H14F2N2 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
2-(difluoromethyl)-4-piperidin-3-ylpyridine |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)10-6-8(3-5-15-10)9-2-1-4-14-7-9/h3,5-6,9,11,14H,1-2,4,7H2 |
InChI-Schlüssel |
UGHPKXMFVHKPRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)C2=CC(=NC=C2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid](/img/structure/B13704886.png)
![Dibenzo[b,d]furan-4,6-diamine](/img/structure/B13704890.png)



